molecular formula C9H15NO B13793397 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone

1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone

Katalognummer: B13793397
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: IUVRDAPEEYRNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and are found in both natural products and synthetic pharmaceutical agents

Vorbereitungsmethoden

The synthesis of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1,2,3,4-tetrahydropyridine with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Wirkmechanismus

The mechanism of action of 1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

The molecular targets and pathways involved in the compound’s action are still being investigated, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-(3-Ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other tetrahydropyridine derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its mechanism of action and potential therapeutic applications.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(3-ethyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone

InChI

InChI=1S/C9H15NO/c1-3-8-4-9(7(2)11)6-10-5-8/h6,8,10H,3-5H2,1-2H3

InChI-Schlüssel

IUVRDAPEEYRNJT-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(=CNC1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.